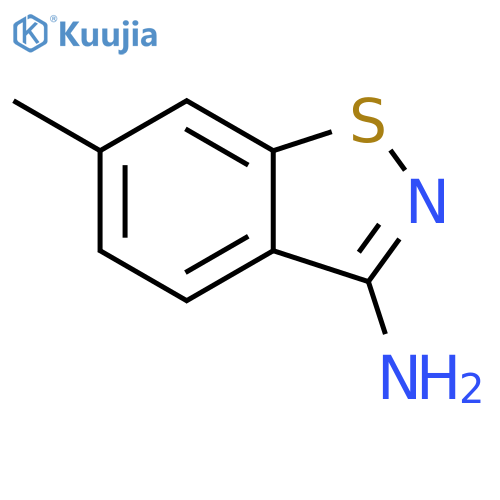

Cas no 613262-36-5 (1,2-Benzisothiazol-3-amine, 6-methyl-)

1,2-Benzisothiazol-3-amine, 6-methyl- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazol-3-amine, 6-methyl-

- SCHEMBL8269239

- DTXSID801293288

- MJC36085

- 6-Methylbenzo[d]isothiazol-3-amine

- 613262-36-5

- 6-Methyl-1,2-benzisothiazol-3-amine

-

- インチ: InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)

- InChIKey: JGCLJZXKGBHIQL-UHFFFAOYSA-N

計算された属性

- 精确分子量: 164.04081944Da

- 同位素质量: 164.04081944Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- XLogP3: 2.3

1,2-Benzisothiazol-3-amine, 6-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522843-1g |

6-Methylbenzo[d]isothiazol-3-amine |

613262-36-5 | 97% | 1g |

$*** | 2023-05-30 | |

| Alichem | A059006623-5g |

6-Methylbenzo[d]isothiazol-3-amine |

613262-36-5 | 97% | 5g |

$1688.40 | 2023-09-01 | |

| Alichem | A059006623-1g |

6-Methylbenzo[d]isothiazol-3-amine |

613262-36-5 | 97% | 1g |

$716.90 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038179-1g |

6-Methylbenzo[d]isothiazol-3-amine |

613262-36-5 | 1g |

¥4655.00 | 2024-05-06 |

1,2-Benzisothiazol-3-amine, 6-methyl- 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

7. Back matter

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

1,2-Benzisothiazol-3-amine, 6-methyl-に関する追加情報

Comprehensive Overview of 1,2-Benzisothiazol-3-amine, 6-methyl- (CAS No. 613262-36-5): Properties, Applications, and Industry Insights

The chemical compound 1,2-Benzisothiazol-3-amine, 6-methyl- (CAS No. 613262-36-5) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique benzisothiazole core structure and an amine functional group at the 3-position, this compound serves as a versatile intermediate in synthetic chemistry. Its 6-methyl substitution further enhances its reactivity, making it a valuable building block for designing bioactive molecules. Researchers and industry professionals frequently search for "1,2-Benzisothiazol-3-amine synthesis" or "CAS 613262-36-5 applications," reflecting its growing relevance in drug discovery and material science.

In recent years, the demand for 6-methyl-1,2-benzisothiazol-3-amine has surged due to its potential role in developing novel therapeutic agents. Studies highlight its utility in constructing kinase inhibitors and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s heterocyclic scaffold is particularly attractive for modulating biological pathways, as evidenced by its inclusion in patents targeting inflammatory diseases. Searches like "benzisothiazole derivatives in medicine" or "613262-36-5 supplier" underscore its commercial and scientific appeal.

From a structural perspective, 1,2-Benzisothiazol-3-amine, 6-methyl- exhibits notable stability under ambient conditions, facilitating its handling in laboratory settings. Its molecular weight of 164.22 g/mol and lipophilic properties make it suitable for cross-coupling reactions, a topic frequently queried as "amine-functionalized benzisothiazole reactivity." Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for end-users seeking high-quality intermediates.

The agrochemical sector also explores CAS 613262-36-5 for developing eco-friendly pesticides, leveraging its bioisosteric potential to replace traditional toxicophores. This aligns with the rising trend of "green chemistry in crop protection," a hot topic among sustainability advocates. Furthermore, the compound’s compatibility with catalyzed amination reactions positions it as a candidate for scalable production, addressing queries like "large-scale synthesis of 6-methyl-benzisothiazol-3-amine."

Quality control protocols for 1,2-Benzisothiazol-3-amine, 6-methyl- emphasize adherence to ICH guidelines, ensuring compliance with international standards. Suppliers often provide certificates of analysis (CoA), a detail frequently searched by procurement teams. As regulatory landscapes evolve, documentation around "613262-36-5 safety data" remains pivotal for risk assessment and occupational health.

Innovations in flow chemistry have further optimized the synthesis of this compound, reducing waste and improving yield—a response to the industry’s push for "cost-effective heterocyclic synthesis." Collaborative research between academia and manufacturers continues to expand its applications, from OLED materials to photoactive dyes, reflecting its multidisciplinary utility.

In summary, 1,2-Benzisothiazol-3-amine, 6-methyl- (CAS No. 613262-36-5) stands at the intersection of innovation and practicality. Its adaptability across pharmaceuticals, agrochemicals, and materials science ensures its prominence in scientific literature and industrial workflows. For researchers delving into "benzisothiazole-3-amine derivatives" or sourcing "high-purity 613262-36-5," this compound offers a compelling blend of functionality and opportunity.

613262-36-5 (1,2-Benzisothiazol-3-amine, 6-methyl-) Related Products

- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)

- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)

- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)

- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)

- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)

- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)

- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)

- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)